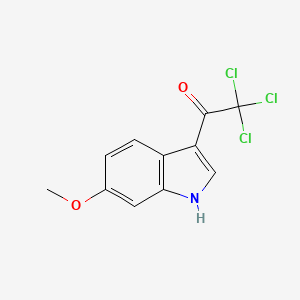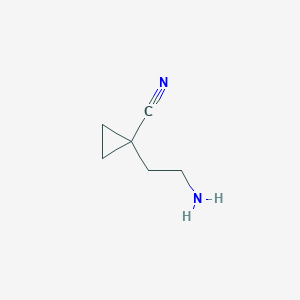
1-(2-Aminoethyl)cyclopropanecarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Aminoethyl)cyclopropanecarbonitrile is an organic compound with the molecular formula C6H10N2 It is a derivative of cyclopropane, featuring an aminoethyl group and a nitrile group attached to the cyclopropane ring
Métodos De Preparación
The synthesis of 1-(2-Aminoethyl)cyclopropanecarbonitrile can be achieved through several synthetic routes. One common method involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another approach includes alkene cyclopropanation under the action of diazo compounds, ylides, and carbene intermediates . Industrial production methods often involve optimizing these reactions to achieve higher yields and purity.
Análisis De Reacciones Químicas
1-(2-Aminoethyl)cyclopropanecarbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The aminoethyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(2-Aminoethyl)cyclopropanecarbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s structural properties make it a useful tool in studying biological processes.
Industry: It is used in the production of various chemical products and materials
Mecanismo De Acción
The mechanism of action of 1-(2-Aminoethyl)cyclopropanecarbonitrile involves its interaction with specific molecular targets and pathways. The aminoethyl group can interact with biological receptors, influencing various biochemical processes. The nitrile group can also participate in reactions that modulate the compound’s activity .
Comparación Con Compuestos Similares
1-(2-Aminoethyl)cyclopropanecarbonitrile can be compared with other similar compounds, such as:
Cyclopropanecarbonitrile: Lacks the aminoethyl group, resulting in different reactivity and applications.
1-Aminocyclopropanecarboxylic acid: Contains a carboxylic acid group instead of a nitrile group, leading to different chemical properties and uses.
The uniqueness of this compound lies in its combination of the cyclopropane ring, aminoethyl group, and nitrile group, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C6H10N2 |
|---|---|
Peso molecular |
110.16 g/mol |
Nombre IUPAC |
1-(2-aminoethyl)cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C6H10N2/c7-4-3-6(5-8)1-2-6/h1-4,7H2 |
Clave InChI |
ZYNAIQRVDZXIJS-UHFFFAOYSA-N |
SMILES canónico |
C1CC1(CCN)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


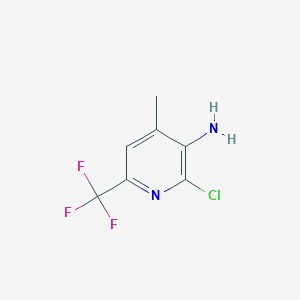
![2-Methoxy-4-[(4-methyl-1-piperazinyl)methyl]phenylboronic Acid](/img/structure/B13677096.png)
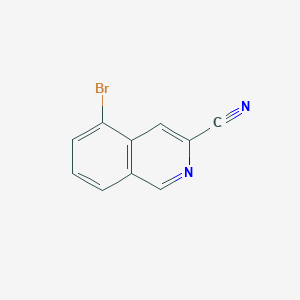

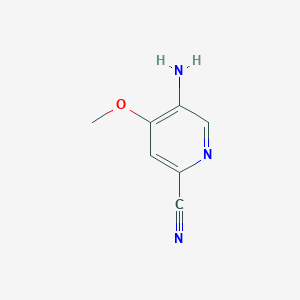

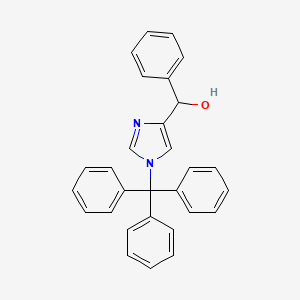
![1-Boc-3-[4-fluoro-3-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B13677130.png)
![4-(5-Methylimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B13677133.png)
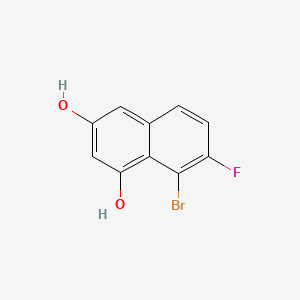
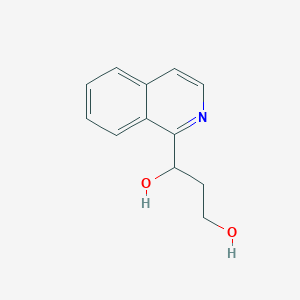
![2-Chloro-4H-pyrrolo[3,4-d]thiazol-6(5H)-one](/img/structure/B13677157.png)
![6-Bromo-2-(chloromethyl)benzo[b]thiophene](/img/structure/B13677159.png)
